molecular formula C4H4ClN3S B1277324 2-Amino-6-chloropyrimidine-4(3H)-thione CAS No. 6310-02-7

2-Amino-6-chloropyrimidine-4(3H)-thione

Cat. No.: B1277324
CAS No.: 6310-02-7
M. Wt: 161.61 g/mol
InChI Key: UQTKZJINYXFFHD-UHFFFAOYSA-N
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Description

2-Amino-6-chloropyrimidine-4(3H)-thione is a useful research compound. Its molecular formula is C4H4ClN3S and its molecular weight is 161.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43009. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen-Bond Mediated Catalysis

Research by Rankin, Gauld, and Boyd (2001) explored the aminolysis of 6-chloropyrimidine and 2-amino-6-chloropyrimidine using density functional theory. They found that adding an NH2 group to C(2) increases the barrier to aminolysis, implying that the third hydrogen bond does not aid in catalysis but adds rigidity to the system. This study highlights the importance of selecting the right proton acceptor in the catalysis of pyrimidines like 2-amino-6-chloropyrimidine-4(3H)-thione and demonstrates the potential of multiple hydrogen bonds in catalysis (Rankin, Gauld, & Boyd, 2001).

Synthesis of Thieno[2,3‐d]pyrimidines

Clark, Shahhet, Korakas, and Varvounis (1993) synthesized several thieno[2,3-d]pyrimidines through intramolecular cyclization processes involving derivatives of this compound. This work contributes to the understanding of pyrimidine chemistry and its applications in creating novel heterocyclic compounds (Clark et al., 1993).

Plant Growth Stimulation

Hambardzumyan, Vorskanyan, Shahbazyan, and Yengoyan (2020) synthesized new pyrimidine derivatives based on 2-amino-6-methylpyrimidine-4(3H)-thione, showing significant plant growth stimulation. Their research indicates the potential of this compound derivatives in agricultural applications (Hambardzumyan et al., 2020).

Antitumor Activity

Becan and Wagner (2008) synthesized 3-phenylthiazolo[4,5-d]pyrimidine-2-thione derivatives, including compounds structurally related to this compound, and evaluated their antitumor activities. Their findings contribute to the development of new antitumor agents (Becan & Wagner, 2008).

Spectroscopic Identification and Synthesis

Mohammed, Ahmed, and Abachi (2016) focused on synthesizing derivatives of pyrimidine 2-thione, including those related to this compound. Their work emphasizes the importance of spectroscopic methods in identifying and synthesizing pyrimidine derivatives (Mohammed, Ahmed, & Abachi, 2016).

Properties

IUPAC Name

2-amino-6-chloro-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3S/c5-2-1-3(9)8-4(6)7-2/h1H,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTKZJINYXFFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=NC1=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405365
Record name 2-Amino-6-chloropyrimidine-4(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6310-02-7
Record name NSC43009
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43009
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-6-chloropyrimidine-4(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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